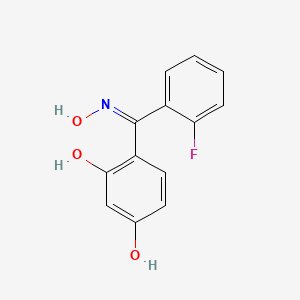

![molecular formula C22H23N7O2 B3732262 4-(4-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732262.png)

4-(4-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Descripción general

Descripción

The compound “4-(4-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves reactions with hydrazonoyl halides and other reagents . For instance, 1,3,4-thiadiazoles and 1,3-thiazoles can be synthesized via the reaction of substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The geometry optimization of similar compounds has been carried out using computational chemistry software packages .Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For instance, they can react with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación

Energetic Materials

Compound 5: A Secondary Explosive:- Compound 5 exhibits remarkable insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) of 9408 m/s, comparable to the secondary-explosive benchmark CL-20. It holds promise as a secondary explosive .

- Azo compound 10 boasts excellent thermal stability (Td = 305 °C) and a calculated detonation velocity (Dv) of 9200 m/s, outperforming existing heat-resistant explosives. It has significant potential in high-temperature applications .

- Although compounds 14, 17, and 19 are highly sensitive (IS ≤ 2 J), their calculated detonation performance (Dv ≥ 8690 m/s) is exceptional among azide-containing primary explosives. These compounds hold promise for use as primary explosives .

Nonlinear Optical Properties

- Triazolo-based compounds find applications in nonlinear optical (NLO) devices. Their second-order NLO properties make them valuable for frequency generation, optical data storage, bio-imaging, and laser technology .

Medicinal Chemistry

- The compound’s unique structure may inspire drug design. While specific studies on this compound are scarce, similar triazoles have been utilized in drug synthesis, including anticonvulsants and other therapeutic agents .

Corrosion Inhibition and Polymer Stabilization

- Triazole derivatives have been employed as corrosion inhibitors and stabilizers in polymers . Their ability to protect materials from degradation makes them relevant in industrial applications .

Computational Chemistry

- Researchers can explore the compound’s properties using density functional theory (DFT) calculations. Understanding its electronic structure, reactivity, and interactions aids in designing novel materials .

Material Science

- Investigating the relationship between weak interactions and sensitivity through X-ray diffraction studies contributes to the field of energetic materials. Researchers aim to design next-generation fused ring compounds for diverse applications .

Mecanismo De Acción

Target of Action

The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a receptor tyrosine kinase involved in cell growth and proliferation .

Mode of Action

The compound interacts with its targets, leading to their inhibition . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts DNA repair pathways, leading to the accumulation of DNA damage in the cells . On the other hand, the inhibition of EGFR disrupts cell signaling pathways involved in cell growth and proliferation .

Pharmacokinetics

The compound exhibited promising dual enzyme inhibition of parp-1 and egfr, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant molecular and cellular effects. It induces apoptosis in cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . These changes contribute to the compound’s cytotoxic activities against certain cancer cells .

Direcciones Futuras

Triazole compounds have attracted wide pharmaceutical interest due to their versatile biological activities . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential continue to be an active area of research . Future work could involve the synthesis of more derivatives and evaluation of their biological activities.

Propiedades

IUPAC Name |

3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(4-propan-2-yloxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O2/c1-12(2)31-16-7-5-15(6-8-16)17-11-20(30)23-22-21(17)13(3)26-29(22)19-10-9-18-25-24-14(4)28(18)27-19/h5-10,12,17H,11H2,1-4H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRVJAMRELUQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC(C)C)C4=NN5C(=NN=C5C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B3732184.png)

![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3732193.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3732194.png)

![1-(4-methoxybenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3732200.png)

![2-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-1-naphthol](/img/structure/B3732216.png)

![4-(4-isopropylphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732225.png)

![4-(3-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732226.png)

![4-(4-hydroxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732230.png)

![4-(4-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732241.png)

![3-methyl-4-(2-thienyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732244.png)

![ethyl [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B3732251.png)